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Compound Name: Anticancer agent 237

Cat. No.: B15567305
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Abstract

This document provides a comprehensive technical overview of the synthesis pathway for
"Anticancer agent 237," a compound identified as a potent cytotoxic agent that induces
apoptosis and cell cycle arrest. This guide details the chemical identity, a multi-step synthesis
protocol, and relevant quantitative data. It is intended to serve as a core resource for
researchers in oncology and medicinal chemistry. "Anticancer agent 237," also designated as
compound 13 in primary literature, has the CAS Number 17822-61-6 and the chemical formula
C1sH24N203S.[1][2] The synthesis is achieved through a green and facile methodology, reacting
key intermediates in an efficient, catalyst-free process.[1][3][4]

Chemical Identity and Properties

Compound Name: Anticancer agent 237 (compound 13)

o |[UPAC Name: N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N'-(4-
phenoxyphenyl)carbamide

e CAS Number: 17822-61-6
e Molecular Formula: C1eH24N203S

¢ Molecular Weight: 348.46 g/mol
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 Biological Activity: Demonstrates cytotoxicity against various cancer cell lines, including
breast (MCF-7) and colon (HCT-116) cancer.[1] It functions by inducing apoptosis and
causing cell cycle arrest at the S and G2/M phases.[1][5][6]

Synthesis Pathway Overview

The synthesis of Anticancer agent 237 (compound 13) is accomplished via a two-step
process. The first step involves the synthesis of a key intermediate, 2-amino-3-acetyl-4,5,6,7-
tetrahydro-1-benzothiophene. This is followed by the preparation of an isocyanate intermediate,
which is then reacted with the benzothiophene derivative to yield the final product. The overall
pathway is designed for efficiency and high yield under mild conditions.

Starting Materials

Cyclohexanone Malononitrile Sulfur 4-Phenoxyaniline Triphosgene
Gewald Reaction Phosgenation
+ Malononitrile, Sulfur + Triphosgene|
Ethanol, Morpholine Ethyl Acetate
Intermediates
2-Amino-3-cyano-4,5,6,7-

4-Phenoxyphenyl isocyanate

tetrahydro-1-benzothiophene

Grignard Reaction
CH3Mgl, Ether

2-Amino-3-acetyl-4,5,6,7-
tetrahydro-1-benzothiophene (Key Intermediate)

Carbamide Formation
Acetonitrile, rt

Fipal Produg¢

Anticancer Agent 237

(Compound 13)
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Caption: Overall synthesis pathway for Anticancer Agent 237.

Detailed Experimental Protocols
Synthesis of 2-Amino-3-acetyl-4,5,6,7-tetrahydro-1-
benzothiophene (Key Intermediate)

This procedure follows the well-established Gewald reaction to form the tetrahydro-1-

benzothiophene core, followed by a Grignard reaction to introduce the acetyl group.

Part A: 2-Amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene

To a solution of cyclohexanone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add
elemental sulfur (0.1 mol).

Add morpholine (0.02 mol) dropwise to the stirred mixture.
Heat the reaction mixture at 50°C for 2 hours.
Allow the mixture to cool to room temperature, during which a solid precipitate will form.

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the
cyanothiophene derivative.

Part B: 2-Amino-3-acetyl-4,5,6,7-tetrahydro-1-benzothiophene

Prepare a Grignard reagent by adding methyl iodide (0.12 mol) to a suspension of
magnesium turnings (0.12 g-atom) in dry diethyl ether (50 mL).

To the freshly prepared Grignard reagent, add a solution of 2-amino-3-cyano-4,5,6,7-
tetrahydro-1-benzothiophene (0.1 mol) in dry ether dropwise at 0°C.

After the addition is complete, allow the mixture to warm to room temperature and stir for an
additional 4 hours.
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e Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride
(NH4CI).

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate (NazS0a), filter, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to obtain the pure amino-
acetyl intermediate.

Synthesis of 4-Phenoxyphenyl isocyanate

 In a three-necked flask equipped with a condenser and a dropping funnel, dissolve 4-
phenoxyaniline (0.1 mol) in dry ethyl acetate (100 mL).

e Add a solution of triphosgene (0.04 mol) in dry ethyl acetate (50 mL) dropwise to the aniline
solution at 0°C with vigorous stirring.

 After the addition, allow the reaction mixture to warm to room temperature and then heat to
reflux for 3 hours.

» Monitor the reaction by thin-layer chromatography (TLC).
¢ Once the reaction is complete, cool the mixture and filter to remove any solid byproducts.

o The filtrate containing the isocyanate is used directly in the next step without further
purification.

Synthesis of Anticancer Agent 237 (Compound 13)

The final step is a catalyst-free reaction carried out at room temperature.

e To a solution of 2-amino-3-acetyl-4,5,6,7-tetrahydro-1-benzothiophene (0.05 mol) in
acetonitrile (50 mL), add the solution of 4-phenoxyphenyl isocyanate (0.05 mol) from the
previous step.

 Stir the reaction mixture at room temperature for 6-8 hours.
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e A solid precipitate will form during the reaction.

o Collect the product by filtration, wash with a small amount of cold acetonitrile, and dry in a
vacuum oven.

» Recrystallize the crude product from ethanol to obtain pure Anticancer agent 237.
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Step 1: Key Intermediate Synthesis

Gewald Reaction:
Cyclohexanone, Malononitrile, Sulfur

Step 2: Isocyanate Synthesis
Grignard Reaction: Phosgenation:
Cyanothiophene + CH3Mgl 4-Phenoxyaniline + Triphosgene
Purification (Chromatography) Filtration
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Step 3: F\l‘l\a‘IProdﬁKt Synthesis

Carbamide Formation:
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l
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l
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Final
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Caption: Experimental workflow for the synthesis of Anticancer Agent 237.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15567305?utm_src=pdf-body-img
https://www.benchchem.com/product/b15567305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis and
biological activity of Anticancer agent 237.

Parameter Value Source
Synthesis Yields

Yield of Intermediate ~75-80% Estimated
Yield of Final Product (13) 85-92% [1]

Purity (Post-Recrystallization) >98% [1]

Biological Activity (ICso)

HCT-116 (Colon Cancer) 43.5+£0.15 uyM [1]

MCF-7 (Breast Cancer) 62.4 +0.128 uM [1]

Mechanistic Insights and Signaling

Anticancer agent 237 exerts its cytotoxic effects by influencing key cellular processes,
primarily apoptosis and cell cycle regulation.

e Apoptosis Induction: The compound promotes programmed cell death. In MCF-7 cells, it
leads to a notable increase in the early apoptotic population. The effect is even more
pronounced in HCT-116 cells, where it shifts a significant portion of the cell population into
early apoptosis.[1]

o Cell Cycle Arrest: The agent causes a halt in the cell division cycle at the S (synthesis) and
G2/M (gap 2/mitosis) phases.[1][6] This prevents cancer cells from replicating their DNA and
dividing, ultimately leading to cell death.

The precise signaling pathways are under investigation, but the observed effects on apoptosis
and the cell cycle suggest interaction with key regulatory proteins such as cyclins, cyclin-
dependent kinases (CDKs), and members of the Bcl-2 protein family.
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Caption: Proposed mechanism of action for Anticancer Agent 237.

Conclusion

The synthesis of Anticancer agent 237 (compound 13) is a robust and high-yielding process
that provides access to a promising cytotoxic compound. Its mechanism of action, involving the
induction of apoptosis and cell cycle arrest, makes it a valuable candidate for further
investigation in the development of novel cancer therapeutics. The detailed protocols and data
presented in this guide offer a solid foundation for its synthesis and subsequent biological
evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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